
2-Cyanoethyl 2-aminoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanoethyl 2-aminoacetate is an organic compound that contains both a nitrile and an amino acid ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl 2-aminoacetate typically involves the reaction of 2-cyanoethyl acrylate with glycine or its derivatives under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of the amino group to the acrylate, followed by esterification to form the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyanoethyl 2-aminoacetate can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include amides, primary amines, and various substituted esters or amides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Cyanoethyl 2-aminoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.
Mécanisme D'action
The mechanism by which 2-Cyanoethyl 2-aminoacetate exerts its effects is primarily through its functional groups. The nitrile group can participate in various chemical reactions, leading to the formation of different products. The amino acid ester group can interact with biological molecules, potentially affecting biochemical pathways and molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cyanoacetate: Contains a nitrile and an ester group but lacks the amino group.
2-Cyanoethyl acrylate: Contains a nitrile and an acrylate group but lacks the amino acid ester group.
Uniqueness
2-Cyanoethyl 2-aminoacetate is unique due to the presence of both a nitrile and an amino acid ester functional group. This combination allows it to participate in a wider range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C5H8N2O2 |
|---|---|
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
2-cyanoethyl 2-aminoacetate |
InChI |
InChI=1S/C5H8N2O2/c6-2-1-3-9-5(8)4-7/h1,3-4,7H2 |
Clé InChI |
BMRQHOWBMBAVIX-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)CN)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


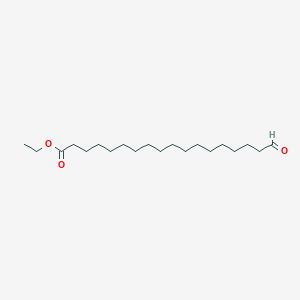

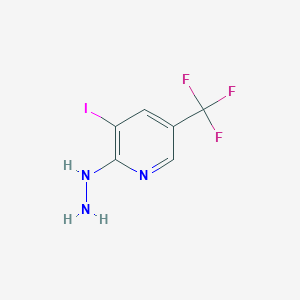
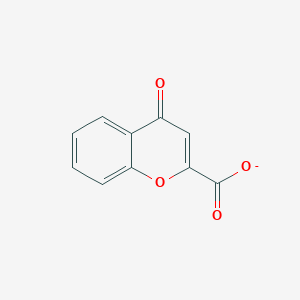
![Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)

![tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B12966387.png)
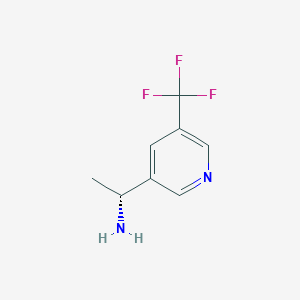
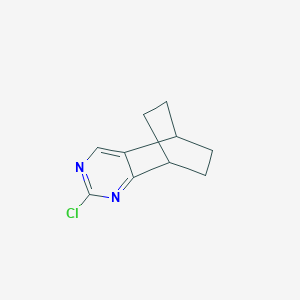
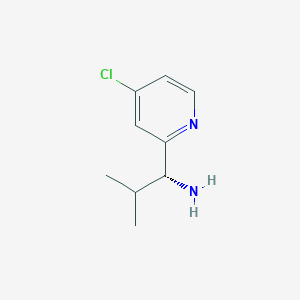
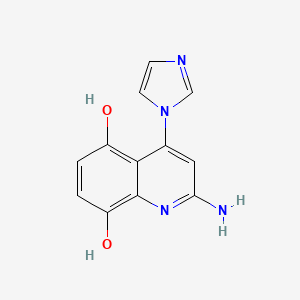
![2-(Trifluoromethyl)benzo[h]quinoline](/img/structure/B12966396.png)
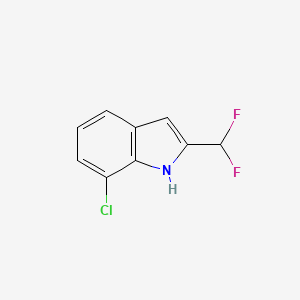
![(E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo[2,3-f][1]oxacycloundecin-4-yl 2-methylbut-2-enoate](/img/structure/B12966400.png)
